ALX-1393

Descripción general

Descripción

- ALX-1393 es un inhibidor selectivo de GlyT2 (transportador de glicina 2).

- Reduce eficazmente la actividad del potencial de acción neuronal de forma dependiente de la concentración al inhibir la actividad de red espontánea inducida por corrientes tónicas mediadas por glicina en las neuronas del asta ventral de la médula espinal .

- Cabe destacar que this compound ha demostrado efectos antinociceptivos en modelos de rata de dolor agudo, incluidos los estímulos térmicos, mecánicos y químicos .

Métodos De Preparación

- Las rutas sintéticas y las condiciones de reacción para ALX-1393 no están ampliamente documentadas en la literatura disponible.

- Es esencial tener en cuenta que this compound es una herramienta de investigación, y sus métodos de producción industrial pueden no estar bien establecidos.

Análisis De Reacciones Químicas

- ALX-1393 se estudia principalmente por sus efectos farmacológicos, y la información detallada sobre reacciones químicas específicas es limitada.

- Es crucial reconocer que el modo de acción principal de this compound radica en su inhibición de GlyT2, lo que lleva a un aumento de los niveles de glicina.

Aplicaciones Científicas De Investigación

Antinociceptive Effects

ALX-1393 has been shown to exhibit antinociceptive effects in several animal models, particularly in the context of inflammatory and neuropathic pain. Research indicates that this compound can inhibit pain behaviors in a dose-dependent manner during formalin tests, affecting both early and late phases of pain response .

Key Findings:

- In a rat model of acute pain, this compound demonstrated significant inhibition of thermal, mechanical, and chemical stimuli .

- The compound has also been effective in chronic pain models, such as nerve ligation injury and diabetic pain models, suggesting its broad applicability in treating various pain conditions .

Bladder Disorders

This compound has been investigated for its potential benefits in treating bladder overactivity and related disorders. Studies have indicated that the compound can significantly ameliorate bladder hyperactivity and pain behaviors at low doses when administered intrathecally .

Clinical Implications:

- In experimental models, this compound increased intercontraction intervals (ICI) and micturition pressure threshold (MPT), suggesting a therapeutic role in managing conditions like overactive bladder syndrome .

Pharmacokinetics and Selectivity

While this compound is effective as a GlyT2 inhibitor, it exhibits limitations regarding its pharmacokinetic properties:

- Blood-Brain Barrier Penetration: Only about 5% of this compound crosses the blood-brain barrier, which may limit its efficacy in central nervous system applications .

- Selectivity: Although primarily targeting GlyT2 with high potency (IC50 = 31 nM), it also inhibits GlyT1 at higher concentrations (IC50 ~ 4 µM), which could lead to unwanted side effects .

Case Studies and Research Findings

Mecanismo De Acción

- ALX-1393 inhibe GlyT2, lo que lleva a un aumento de los niveles extracelulares de glicina.

- Objetivos moleculares: Transportadores GlyT2 en el sistema nervioso central.

- Vías involucradas: Modulación de la neurotransmisión inhibitoria mediada por glicina.

Comparación Con Compuestos Similares

- La singularidad de ALX-1393 radica en su selectividad para GlyT2.

- Compuestos similares:

Inhibidores de GlyT1: Se diferencian de this compound al dirigirse a GlyT1.

Otros moduladores del dolor: Se comparan con otros analgésicos en términos de eficacia y seguridad.

Actividad Biológica

ALX-1393 is a selective inhibitor of Glycine Transporter Type 2 (GlyT2), primarily investigated for its potential in treating various pain conditions, including inflammatory and neuropathic pain. This compound has garnered attention due to its unique mechanism of action, which enhances glycinergic neurotransmission by inhibiting the reuptake of glycine, a key inhibitory neurotransmitter in the central nervous system.

This compound functions by selectively inhibiting GlyT2, resulting in increased levels of glycine in synaptic clefts. This inhibition leads to enhanced activation of glycine receptors (GlyRs), which are critical for mediating inhibitory neurotransmission. The selectivity of this compound for GlyT2 over GlyT1 is notable, with a reported 40-fold higher selectivity for GlyT2 at nanomolar concentrations .

Pharmacokinetics

Despite its efficacy, this compound has limitations regarding its pharmacokinetic properties. Studies indicate that only about 5% of the drug crosses the blood-brain barrier, which may limit its central nervous system effects . Furthermore, while it is primarily selective for GlyT2, it can inhibit GlyT1 at higher concentrations, potentially leading to increased excitatory neurotransmission and exacerbated pain symptoms .

Efficacy in Pain Models

This compound has been extensively studied in various animal models to evaluate its antinociceptive effects:

- Acute Pain Models : In rat models, this compound demonstrated significant antinociceptive effects against thermal and mechanical stimuli. The compound effectively reduced pain behaviors at doses as low as 3 µg intrathecally .

- Chronic Pain Models : In chronic pain models, this compound showed promise by alleviating symptoms associated with nerve injury and inflammatory pain. It was observed to significantly increase intercontraction intervals and micturition pressure thresholds in models simulating bladder overactivity .

Case Studies

- Bladder Overactivity : A study involving CYP-treated rats demonstrated that this compound significantly ameliorated bladder overactivity and associated pain behaviors. The compound increased intercontraction intervals by approximately 43.9% and micturition pressure thresholds by 19.1% at a dose of 3 µg .

- Pain Sensitivity : In another investigation, this compound was administered to rats experiencing neuropathic pain following nerve ligation. The compound effectively reduced allodynia and hyperalgesia, indicating its potential as a therapeutic agent for neuropathic pain management .

In Vitro Studies

In vitro studies have confirmed the potency of this compound as a GlyT2 inhibitor with an IC50 value around 25.9 nM . It was shown to enhance glycinergic currents in spinal cord slices, indicating its role in modulating synaptic transmission.

Comparative Analysis with Other GlyT Inhibitors

A comparative analysis between this compound and other GlyT inhibitors like ORG25543 revealed that both compounds exhibit similar antinociceptive effects; however, ORG25543 is an irreversible inhibitor, which may lead to different long-term effects on synaptic signaling .

| Compound | Selectivity | IC50 (nM) | Action Type |

|---|---|---|---|

| This compound | High (GlyT2) | 25.9 | Reversible |

| ORG25543 | Moderate | Varies | Irreversible |

Propiedades

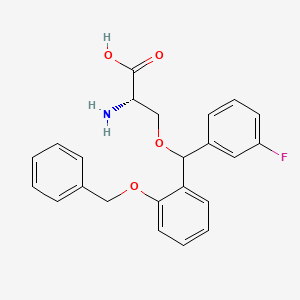

IUPAC Name |

(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUSZEGHFWRTQS-AIBWNMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.